7-Aminoheptanoic acid hydrochloride
Overview
Description
7-Aminoheptanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes and Industrial Applications :
- 7-Aminoheptanoic acid hydrochloride has been used in the synthesis of Tianeptine Sodium, highlighting its role in pharmaceutical compound synthesis due to its low-cost and simple operation benefits suitable for industrial production (A. Ran, 2012).
- A novel synthesis route for 7-Amino-heptanoic acid hydrochloride has been developed, showcasing its potential in modern food science and technology (Xue Juanjuan, Li Jiemei, Liu Xiaozhu, Chen Jiashu, 2010).
Material Science and Polymer Research :
- In the field of material science, 7-Aminoheptanoic acid esters have been utilized as monomers for nylon 7 (polyheptanamide), contributing to the development of new types of polymeric materials (C. F. Horn, B. T. Freure, H. Vineyard, H. J. Decker, 1963).
Biotechnology and Bioengineering :
- The compound has been explored in biotechnology, specifically in the production of nonnatural straight-chain amino acids like 6-aminocaproate and 7-aminoheptanoate. These amino acids are potential monomers for the synthesis of polymeric bioplastics (Jie Cheng, Ge Hu, Yan-xia Xu, M. P. Torrens-Spence, Xiaohua Zhou, Dan Wang, J. Weng, Qinhong Wang, 2019).
Chemistry and Molecular Design :
- In organic chemistry, this compound has been applied in the design and synthesis of pyrroloquinoline-based compounds, demonstrating its utility in developing novel dyes for biomedical applications (D. Carta, A. Balasso, P. Caliceti, M. Ferlin, 2015).
Advanced Extraction Techniques :
- The compound has also been used in developing multifunctional extractants for phase separation in chemical processes, offering a reversible and efficient method for extraction and separation applications (Kai Tao, L. Adler-Abramovich, E. Gazit, 2015).
Safety and Hazards
The safety data sheet for 7-Aminoheptanoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
7-aminoheptanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDYIDGGSILID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62643-56-5 | |
Record name | Heptanoic acid, 7-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62643-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid,7-amino-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.